A Guide to the Spectroscopic Characterization of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
A Guide to the Spectroscopic Characterization of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and interpretative resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and data from analogous compounds, we will outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with protocols for their acquisition and analysis.
Introduction
2-Bromo-3-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethylated aromatic sulfonamide. The unique combination of its functional groups—a sulfonamide, a bromine atom, and a trifluoromethyl group—imparts specific electronic and structural properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk you through the predicted spectroscopic fingerprint of this compound and provide the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Bromo-3-(trifluoromethyl)benzenesulfonamide, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonamide and trifluoromethyl groups, and the bromo group. The sulfonamide protons (NH₂) will likely appear as a broad singlet.
| Predicted Signal | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| Ar-H | ~ 8.0 - 8.2 | d | 1H | Proton ortho to SO₂NH₂ |
| Ar-H | ~ 7.8 - 8.0 | t | 1H | Proton para to Br |
| Ar-H | ~ 7.6 - 7.8 | d | 1H | Proton ortho to Br |
| NH₂ | ~ 5.0 - 6.0 | br s | 2H | Sulfonamide protons |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to ¹J-coupling with the fluorine atoms.
| Predicted Signal | Chemical Shift (ppm, CDCl₃) | Multiplicity (due to F) | Assignment |
| Ar-C | ~140-145 | s | C-SO₂NH₂ |
| Ar-C | ~135-140 | s | C-Br |
| Ar-C | ~130-135 | q | C-CF₃ |
| Ar-C | ~125-130 | s | CH |
| Ar-C | ~120-125 | s | CH |
| Ar-C | ~115-120 | s | CH |
| CF₃ | ~120-125 | q | CF₃ |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the trifluoromethyl group. The chemical shift of aryl-CF₃ groups typically appears in the range of -60 to -65 ppm relative to CFCl₃[1][2].
| Predicted Signal | Chemical Shift (ppm, vs CFCl₃) | Multiplicity | Assignment |
| CF₃ | ~ -62 to -64 | s | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide will be dominated by absorptions from the sulfonamide, trifluoromethyl, and aromatic moieties.
Experimental Protocol: FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (sulfonamide) |
| ~1600 | Medium | N-H bending (sulfonamide) |
| ~1580, 1470 | Medium-Weak | C=C stretching (aromatic) |
| 1350-1310 | Strong | Asymmetric SO₂ stretching |
| 1170-1140 | Strong | Symmetric SO₂ stretching |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl) |
| ~900 | Medium | S-N stretching |
| 800-600 | Medium-Strong | C-H out-of-plane bending |
| 700-500 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation
The molecular weight of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide is 304.08 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 303 and 305.
Caption: Predicted fragmentation pathway for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide.
Predicted Major Fragment Ions:
| m/z (for ⁷⁹Br) | Ion Structure |
| 303/305 | [C₇H₅BrF₃NO₂S]⁺˙ (Molecular ion) |
| 224/226 | [C₇H₄BrF₃]⁺ |
| 224 | [C₇H₅F₃NO₂S]⁺ |
| 234/236 | [C₇H₅BrNO₂S]⁺ |
| 156 | [C₆H₄SO₂NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
This guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide. While experimental verification is the gold standard, these predictions, grounded in fundamental spectroscopic principles and comparative data, offer a robust framework for researchers to anticipate and interpret their findings. The provided protocols for data acquisition aim to ensure high-quality and reproducible results, facilitating the unambiguous characterization of this compound.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-(trifluoromethyl)benzenesulfinate. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-4-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S). Retrieved from [Link]
-
MassBank. (2024, June 14). Penoxsulam; LC-ESI-QFT; MS2; CE: 15%; R=15000; [M-H]-. Retrieved from [Link]
-
Stenutz. (n.d.). 2-bromo-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of samples B0, B1, B2, and B3. Retrieved from [Link]
-
UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
